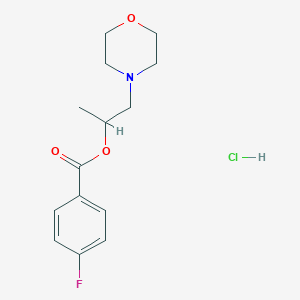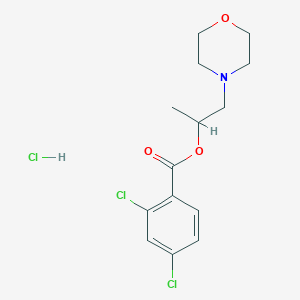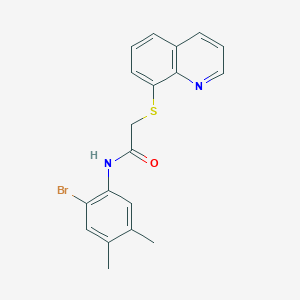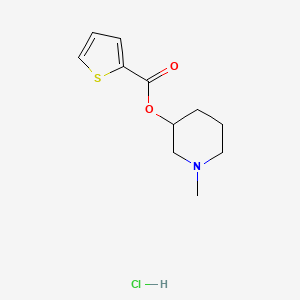![molecular formula C20H28N2O3 B3973461 2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3973461.png)
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BMD, is a novel synthetic compound that has gained significant attention in recent years due to its potential pharmacological applications. BMD belongs to the class of spirocyclic compounds, which are characterized by a unique three-dimensional structure that confers unique properties and activities.
Mechanism of Action
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's mechanism of action is not well understood, but several studies have suggested that it acts on multiple targets. This compound's anti-tumor activity is thought to be mediated by its ability to inhibit the activity of various enzymes, such as topoisomerase II, histone deacetylase, and proteasome. This compound's anti-inflammatory and anti-oxidant properties are attributed to its ability to modulate the activity of transcription factors, such as NF-κB and Nrf2, and enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in various cancer cell lines. This compound's anti-inflammatory and anti-oxidant properties have been demonstrated in various in vitro and in vivo models of inflammation and oxidative stress. This compound's neuroprotective properties have been demonstrated in various in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's advantages for lab experiments include its high purity, yield, and stability, making it suitable for large-scale production and long-term storage. This compound's limitations for lab experiments include its limited solubility in water, which can affect its bioavailability and pharmacokinetics. This compound's toxicity profile is not well understood, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's potential pharmacological applications are vast, and several future directions can be explored. One future direction is to investigate this compound's anti-tumor activity in vivo and determine its efficacy in animal models of cancer. Another future direction is to investigate this compound's anti-inflammatory and anti-oxidant properties in vivo and determine its efficacy in animal models of inflammation and oxidative stress. Finally, another future direction is to investigate this compound's neuroprotective properties in vivo and determine its efficacy in animal models of neurodegenerative diseases.
Scientific Research Applications
2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential pharmacological applications. One of the most promising applications of this compound is its anti-tumor activity. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound achieves its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
In addition to its anti-tumor activity, this compound has also been shown to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. This compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and oxidative stress by scavenging free radicals. This compound's neuroprotective properties are attributed to its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, and enhance neurotrophic factors' expression.
properties
IUPAC Name |
2-butanoyl-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-6-18(23)22-12-10-20(15-22)9-5-11-21(19(20)24)14-16-7-4-8-17(13-16)25-2/h4,7-8,13H,3,5-6,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHDPDWJEANHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)
![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973391.png)

![N-{2-methoxy-4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3973413.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)
![methyl (2R*,4S*)-4-hydroxy-1-[(2'-methylbiphenyl-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3973441.png)

![N-phenyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973445.png)
![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![4-(allyloxy)-3-ethoxy-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B3973467.png)
![N-(2-methylcyclohexyl)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973468.png)

